1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a phenoxyphenyl group, a thienylcarbonyl group, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Furan and Thienyl Groups: The furan and thienyl groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Hydroxylation and Phenoxyphenyl Addition: The hydroxyl group can be introduced through selective oxidation, and the phenoxyphenyl group can be added via nucleophilic substitution or Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, KMnO4 (Potassium permanganate)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogenation reagents (e.g., NBS for bromination), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential as a lead compound for drug development due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: Intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.
Mechanism of Action
The mechanism of action of 1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furylmethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methoxy group instead of a phenoxy group.
1-(2-Furylmethyl)-3-hydroxy-5-(4-chlorophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a chloro group instead of a phenoxy group.
Uniqueness
1-(2-Furylmethyl)-3-hydroxy-5-(4-phenoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenoxyphenyl group, in particular, might enhance its interaction with certain biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C26H19NO5S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-2-(4-phenoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H19NO5S/c28-24(21-9-5-15-33-21)22-23(27(26(30)25(22)29)16-20-8-4-14-31-20)17-10-12-19(13-11-17)32-18-6-2-1-3-7-18/h1-15,23,29H,16H2 |
InChI Key |
LCSRUBGHJSLLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(=C(C(=O)N3CC4=CC=CO4)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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